

A Comparative Guide to the X-ray Crystal Structure Analysis of Benzodioxole Derivatives

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Compound of Interest

Compound Name: *5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of three distinct benzodioxole derivatives, supported by experimental data from single-crystal X-ray diffraction studies. The information presented herein is intended to offer researchers and professionals in the field of drug development a comprehensive understanding of the structural nuances of these compounds, which are pivotal in the design of novel therapeutic agents.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for three benzodioxole derivatives, providing a quantitative comparison of their solid-state structures.

Parameter	Compound 1[1]	Compound 2[2][3]	Compound 3[4]
Chemical Name	1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one	N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine	6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-[[2-(morpholin-4-yl)ethyl]sulfanyl]pyrimidin-4(3H)-one
Chemical Formula	C ₁₃ H ₁₂ N ₂ O ₃	C ₁₃ H ₁₃ N ₃ O ₃ ·C ₃ H ₈ O	C ₂₂ H ₂₇ N ₃ O ₄ S
Crystal System	Monoclinic	Monoclinic	Triclinic
Space Group	P2 ₁ /n	P2 ₁	P-1
a (Å)	7.3322(5)	9.0963(3)	11.1220(5)
b (Å)	8.0341(5)	14.7244(6)	12.2241(5)
c (Å)	19.4479(14)	10.7035(4)	21.5246(9)
α (°)	90	90	88.958(2)
β (°)	95.775(2)	94.298(3)	79.836(2)
γ (°)	90	90	79.384(2)
Volume (Å ³)	1139.82(13)	1429.57(9)	2830.9(2)
Z	4	2	6
Temperature (K)	293(2)	Not specified	100
Radiation type	Mo Kα	Not specified	Not specified
R-factor	0.0533	Not specified	0.046

Selected Bond Lengths and Angles

A comparative analysis of selected bond lengths and angles within the benzodioxole moiety and its substituents is crucial for understanding the conformational and electronic properties of these molecules.

Bond/Angle	Compound 1 (Å or °)[1]	Compound 2 (Å or °)[2]
C1-O1	1.366(3)	1.371(4)
C2-O1	1.428(3)	1.431(4)
C2-O2	1.427(3)	1.428(4)
C7-O2	1.371(3)	1.375(4)
C1-C6	1.381(4)	1.385(5)
C6-C5	1.382(4)	1.388(5)
C1-O1-C2	109.8(2)	109.5(2)
O1-C2-O2	107.8(2)	107.5(2)
C7-O2-C2	109.7(2)	109.6(2)

Experimental Protocols

The methodologies employed in the X-ray crystal structure analysis of the compared benzodioxole derivatives are outlined below. These protocols represent standard procedures in the field of small-molecule crystallography.

Synthesis and Crystallization:

- Compound 1: Synthesized and colorless single crystals were grown from an unspecified solvent.
- Compound 2: Synthesized in a multi-step reaction, with the final product recrystallized from ethanol to yield colorless crystals suitable for X-ray analysis.[2]
- Compound 3: The synthesis involved a multi-step process, and single crystals were obtained by slow evaporation from an unspecified solvent.[4]

X-ray Data Collection and Structure Refinement:

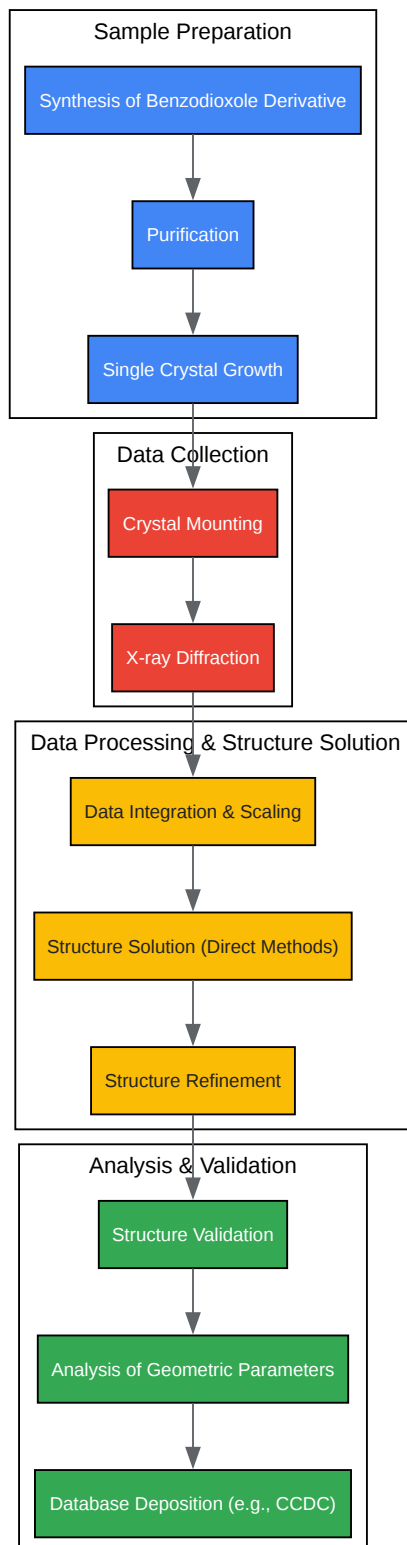
A general workflow for single-crystal X-ray diffraction is depicted in the diagram below. For the specific compounds:

- Compound 1: Data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo K α radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².
- Compound 2: X-ray diffraction data was collected on a Bruker AXS-KAPPA APEXII diffractometer. The structure was also solved by direct methods and refined using the SHELXL program.
- Compound 3: Data collection was performed on a Bruker AXS SMART APEX CCD diffractometer. The structure was solved and refined using the SHELXTL software package.

Visualizations

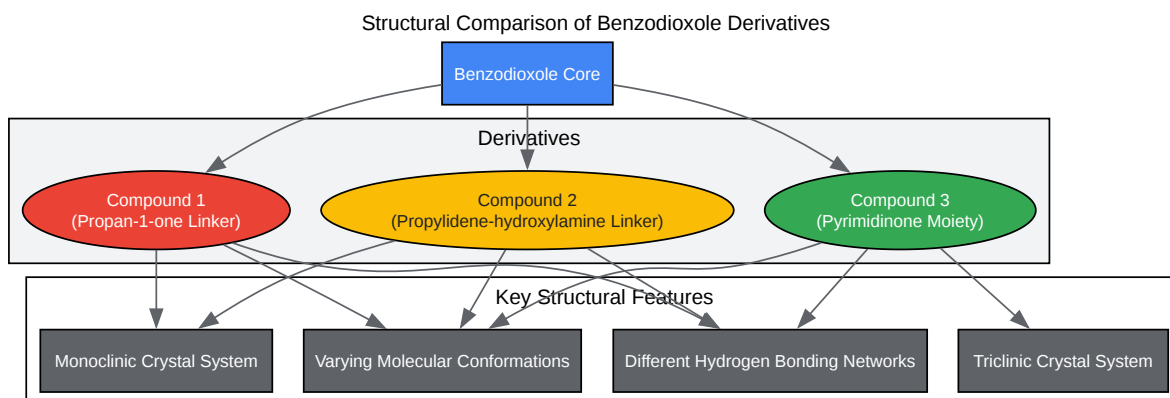
The following diagrams illustrate the general experimental workflow for X-ray crystal structure analysis and a logical comparison of the key structural features of the benzodioxole derivatives discussed.

General Workflow for X-ray Crystal Structure Analysis



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Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.



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Caption: A diagram showing the relationship between the core structure and its derivatives.

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